3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE: is a complex organic compound belonging to the class of lactones. Lactones are cyclic esters that are widely recognized for their diverse applications in various fields such as food, pharmaceuticals, and fine chemicals. This particular compound is characterized by its unique structure, which includes a hydroxy group, a succinyl group, and a caryolane skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE can be achieved through several methods. One common approach involves the microbial production of lactones using biocatalysts. This method benefits from the high selectivity of biocatalysts, which simplifies downstream processing . Another approach involves the chemical synthesis of lactones from keto alcohols using Noyori’s asymmetric transfer hydrogenation catalyst . This method involves the in situ oxidation of the alcohol to an aldehyde, followed by cyclization to form the lactone.
Industrial Production Methods
Industrial production of lactones often involves the use of microbial fermentation and biotransformation processes. These processes utilize biogenic carbohydrates and lipids as starting materials, making them promising bio-based commodities . The microbial production of optically pure lactones is advantageous as it allows for the labeling of the resulting product as “natural,” which is a significant commercial advantage .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through the formal [2 + 2] cycloaddition reactions of alkyl(aryl)ketenes with 2-oxoaldehydes to afford highly substituted β-lactones .
Common Reagents and Conditions
Common reagents used in the synthesis of lactones include Noyori’s asymmetric transfer hydrogenation catalyst, alkyl(aryl)ketenes, and 2-oxoaldehydes . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of this compound include various substituted lactones, which can be further utilized in the synthesis of fine chemicals and pharmaceuticals .
Scientific Research Applications
3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of polymers and other complex molecules . In biology, it serves as a precursor for the production of optically pure fragrance compounds . In medicine, lactones are known for their potential therapeutic properties, including anti-inflammatory and anticancer activities . Industrially, lactones are used as flavor compounds in the food industry .
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of covalent bonds with target proteins, leading to the modulation of their activity . This interaction can result in various biological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-HYDROXY-4-(SUCCIN-2-YL)-CARYOLANE delta-LACTONE can be compared with other similar compounds, such as γ-decalactone, δ-dodecalactone, and δ-octadecalactone . These compounds share similar structural features, including the presence of a lactone ring. this compound is unique due to its specific functional groups and caryolane skeleton, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H28O4 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(1R,9R)-9,13,13-trimethyl-3-oxo-2-oxatetracyclo[7.6.1.01,6.012,15]hexadecane-5-carboxylic acid |
InChI |
InChI=1S/C19H28O4/c1-17(2)9-14-13(17)5-7-18(3)6-4-12-11(16(21)22)8-15(20)23-19(12,14)10-18/h11-14H,4-10H2,1-3H3,(H,21,22)/t11?,12?,13?,14?,18-,19-/m0/s1 |
InChI Key |
QKVNMVAISCKGFO-NYWNYWLFSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(CC(=O)O[C@]3(C1)C4CC(C4CC2)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC2C1CCC3(CCC4C2(C3)OC(=O)CC4C(=O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.